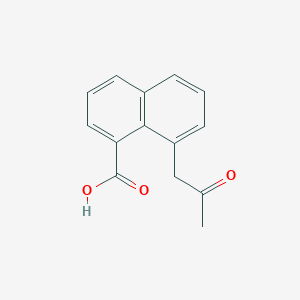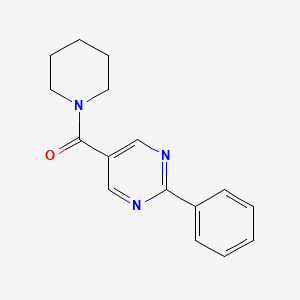
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine, also known as PP2, is a small molecule inhibitor that has been widely used in scientific research. PP2 is a selective inhibitor of Src family kinases, which play a critical role in various cellular processes, including cell proliferation, differentiation, and migration. PP2 has been shown to have potential therapeutic applications in cancer, inflammation, and cardiovascular diseases.
Wirkmechanismus
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine inhibits the activity of Src family kinases by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways involved in various cellular processes.
Biochemical and Physiological Effects:
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been shown to have a wide range of biochemical and physiological effects. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine inhibits the proliferation and migration of cancer cells by disrupting the signaling pathways involved in cell growth and metastasis. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine also inhibits the production of pro-inflammatory cytokines, which play a critical role in the pathogenesis of various inflammatory diseases. Additionally, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine inhibits the proliferation of smooth muscle cells, which is a key process in the development of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has several advantages for lab experiments. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine is a highly selective inhibitor of Src family kinases, which allows for the specific targeting of these kinases without affecting other signaling pathways. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine is also a small molecule inhibitor, which allows for easy delivery and penetration into cells. However, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has some limitations for lab experiments. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has a relatively short half-life, which requires frequent dosing in in vivo experiments. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine can also have off-target effects at high concentrations, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine in scientific research. One potential direction is the development of more potent and selective inhibitors of Src family kinases. Another direction is the investigation of the role of Src family kinases in other cellular processes beyond cancer, inflammation, and cardiovascular diseases. Additionally, the use of 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine in combination with other inhibitors or chemotherapeutic agents could enhance its therapeutic efficacy in cancer and other diseases.
Synthesemethoden
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine can be synthesized through a multi-step process. The first step involves the reaction of 2-aminopyrimidine with ethyl acetoacetate to form 2,4-dihydroxy-5-(1-piperidinylcarbonyl)pyrimidine. The second step involves the reaction of the intermediate product with phenylisocyanate to form the final product, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine.
Wissenschaftliche Forschungsanwendungen
2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been widely used in scientific research to study the role of Src family kinases in various cellular processes. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 2-phenyl-5-(1-piperidinylcarbonyl)pyrimidine has been shown to have potential therapeutic applications in cardiovascular diseases by inhibiting the proliferation of smooth muscle cells.
Eigenschaften
IUPAC Name |
(2-phenylpyrimidin-5-yl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c20-16(19-9-5-2-6-10-19)14-11-17-15(18-12-14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGILMKRIQFOBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrimidin-5-yl)-piperidin-1-ylmethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

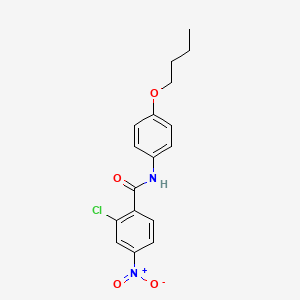
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B4927350.png)
![5-[(4-biphenylylcarbonyl)amino]-4-cyano-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4927352.png)
![1-[(3-nitrophenyl)(propionylamino)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4927353.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B4927371.png)
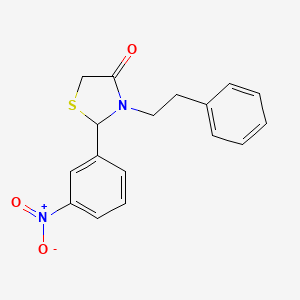
![N-(4-chlorophenyl)-2-{[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]thio}acetamide](/img/structure/B4927388.png)
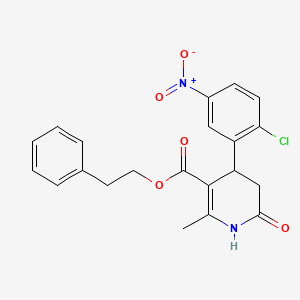
![ethyl 2-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4927405.png)
![N-[2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B4927412.png)
![N~2~-(2-chloro-6-fluorobenzyl)-N~1~-(2-methoxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4927417.png)
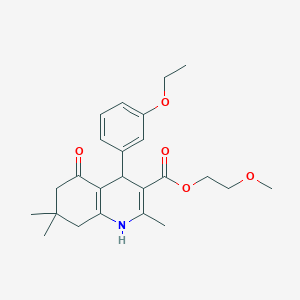
![4-bromo-2-{[4-(2,4,5-trimethoxybenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B4927428.png)
